Deschlorothricin

Description

Unraveling Cryptic Biosynthetic Pathways and Enzymes

The genetic blueprint for Deschlorothricin production is housed within a biosynthetic gene cluster (BGC). While the core components of spirotetronate biosynthesis are known, the specific enzymes and regulatory elements governing this compound formation remain a subject of active research. Genome mining has revealed putative BGCs for chlorothricin/deschlorothricin in various Streptomyces and Amycolatopsis species. researchgate.netusc.edu.ausecondarymetabolites.orguea.ac.uknih.gov These findings suggest a largely untapped reservoir of genetic information that could be key to understanding and manipulating this compound production.

A primary goal is to identify and characterize the "cryptic" or silent BGCs that are not expressed under standard laboratory conditions. nih.govjmb.or.kr Techniques such as heterologous expression, where the BGC is transferred to a more amenable host organism, can be employed to activate these silent pathways. nih.govjmicrobiol.or.kr This approach has been successful in the production of other complex natural products. nih.gov Furthermore, detailed investigation of the multifunctional enzymes within the BGC, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS), will provide insights into the intricate catalytic steps of this compound assembly. uni-bonn.deebi.ac.uk Understanding the specific roles of tailoring enzymes, like glycosyltransferases and oxidoreductases, is also crucial for a complete picture of the biosynthetic process. core.ac.uk

Comprehensive Mechanistic Characterization of Biological Activities

This compound has been noted for its ability to inhibit cholesterol biosynthesis and its DNA-binding properties. However, the precise molecular mechanisms underlying these activities require more in-depth investigation. For instance, while it is known to inhibit pyruvate (B1213749) carboxylase, a detailed kinetic and structural analysis of this interaction could reveal opportunities for designing more potent and selective inhibitors. core.ac.uk

Future studies should aim to identify the specific cellular targets of this compound. This can be achieved through a combination of biochemical assays, proteomic profiling, and genetic approaches. Understanding how this compound interacts with its target proteins at the molecular level will be essential for elucidating its mechanism of action and for any future therapeutic development.

Development of Novel Synthetic Routes for Scalable Production

The limited availability of this compound from natural fermentation is a significant bottleneck for further research and potential applications. While total synthesis of related complex natural products has been achieved, developing a scalable and economically viable synthetic route for this compound remains a challenge. nih.govox.ac.ukuni-mainz.deyork.ac.uk

Future efforts in synthetic chemistry will likely focus on creating more efficient and modular synthetic strategies. This could involve the development of novel catalytic methods and stereoselective reactions to construct the complex polycyclic core of the molecule. The ultimate goal is to devise a synthesis that is not only high-yielding but also amenable to large-scale production, thereby ensuring a steady supply of this compound for comprehensive biological evaluation. researchgate.netfrontiersin.org

Expanding the Scope of this compound Analogs through Synthetic Biology

Synthetic biology offers powerful tools to redesign and engineer biological systems for the production of novel compounds. als-journal.comhudsonlabautomation.comnih.govnih.gov By manipulating the this compound BGC, it is possible to generate a diverse array of analogs with potentially improved or novel biological activities. jmb.or.kr

One promising approach is the targeted inactivation or modification of genes encoding tailoring enzymes within the BGC. core.ac.uk For example, altering the glycosyltransferase could lead to the production of this compound derivatives with different sugar moieties, which may exhibit altered solubility or target-binding affinity. Similarly, modifying the PKS domains could result in the creation of analogs with altered polyketide backbones. core.ac.uk The generation of such a library of this compound analogs would provide valuable structure-activity relationship (SAR) data, guiding the design of future compounds with optimized properties.

Exploration of Ecological and Inter-Microbial Roles of this compound

The production of secondary metabolites like this compound by soil-dwelling bacteria such as Streptomyces suggests a role in mediating interactions within their natural environment. These compounds can act as signaling molecules or as agents of chemical warfare in the competition for resources. nih.govfrontiersin.orgmdpi.comelifesciences.org

Future ecological studies could investigate the role of this compound in shaping microbial communities. nih.gov This could involve co-culture experiments to observe the effect of this compound on the growth and behavior of other microorganisms. Understanding the ecological function of this compound will not only provide insights into the complex web of microbial interactions in the soil but may also reveal new potential applications, for instance, as a biocontrol agent in agriculture. uea.ac.uk

Structure

2D Structure

Properties

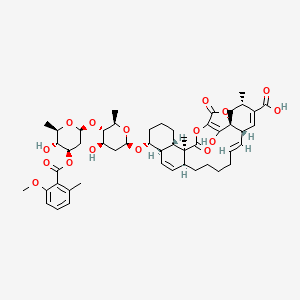

Molecular Formula |

C50H64O16 |

|---|---|

Molecular Weight |

921.0 g/mol |

IUPAC Name |

(1R,3S,6S,7E,13S,16R,17R,21S,22S)-28-hydroxy-17-[(2R,4R,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-(2-methoxy-6-methylbenzoyl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C50H64O16/c1-25-13-11-18-36(59-6)40(25)46(56)63-37-23-39(60-27(3)41(37)52)64-42-28(4)61-38(22-34(42)51)62-35-17-12-16-33-31(35)20-19-29-14-9-7-8-10-15-30-21-32(45(54)55)26(2)24-50(30)44(53)43(47(57)66-50)65-48(58)49(29,33)5/h10-11,13,15,18-21,26-31,33-35,37-39,41-42,51-53H,7-9,12,14,16-17,22-24H2,1-6H3,(H,54,55)/b15-10+/t26-,27+,28+,29-,30-,31+,33-,34+,35+,37+,38-,39-,41+,42+,49-,50+/m0/s1 |

InChI Key |

LYENYJFQVIXEAI-GIVVQHCESA-N |

Isomeric SMILES |

C[C@H]1C[C@@]23[C@@H](/C=C/CCCC[C@H]4C=C[C@@H]5[C@@H]([C@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |

Canonical SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC=C8OC)C)O)C=C1C(=O)O |

Origin of Product |

United States |

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.